(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Beschreibung
BenchChem offers high-quality (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c26-20(17-5-9-19(10-6-17)32(29,30)23-12-1-2-13-23)24-14-11-22-21(24)31-15-16-3-7-18(8-4-16)25(27)28/h3-10H,1-2,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROXRIVNXYHHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a sulfur-containing heterocyclic compound belonging to the imidazole family. Its unique structure contributes to its significant biological activities, particularly as an inhibitor of cysteine proteases, which are crucial in various pathological processes including cancer and viral infections.
The compound has the molecular formula and appears as a yellow crystalline powder with a melting point of approximately 200-215°C. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), exhibiting stability at physiological pH, which is beneficial for storage and handling in laboratory settings.
The biological activity of this compound primarily stems from its ability to inhibit cysteine proteases like cathepsin B, cathepsin K, and cathepsin L. These enzymes are implicated in tumor progression, inflammatory responses, and viral replication. The nitro group within the structure can undergo reduction to form reactive intermediates that interact with biological molecules, while the thioether linkage and imidazole ring facilitate binding interactions with target proteins and enzymes .
Inhibition of Cysteine Proteases
Research indicates that this compound exhibits potent inhibition against several cysteine proteases. Preclinical studies have demonstrated its effectiveness in:
- Anti-tumor activity : The compound has shown promise in reducing tumor growth in various cancer models.
- Anti-inflammatory properties : It can modulate inflammatory pathways by inhibiting proteolytic enzymes involved in inflammation.
- Anti-viral effects : The inhibition of cysteine proteases also suggests potential antiviral applications, particularly against viruses that exploit these enzymes for replication .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
- Anticancer Activity : A study demonstrated that compounds similar to the target molecule significantly reduced cell viability in cancer cell lines through apoptosis induction via caspase pathways .
- Antimicrobial Properties : Other derivatives of imidazole have shown antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a broader spectrum of biological activity for imidazole-containing compounds .
- Neurotoxicity Assessment : In vivo studies have assessed the neurotoxicity of related compounds, confirming that certain derivatives do not significantly alter liver enzyme levels, indicating a favorable safety profile .
Comparative Analysis
To further elucidate the unique aspects of this compound's biological activity, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Nitrobenzyl thiosemicarbazone | Thiosemicarbazone moiety | Moderate cysteine protease inhibition | Simpler structure without imidazole ring |
| Tosylated imidazoles | Imidazole core with tosyl group | Varies; some exhibit anti-inflammatory properties | Different substituents on imidazole ring |
| Benzothiazepine derivatives | Benzothiazepine core | Anticancer activities reported | Different heterocyclic framework |
This table highlights how structural variations influence the biological activities of these compounds, emphasizing the distinctive properties of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone .
Wissenschaftliche Forschungsanwendungen
Structural Overview
This compound consists of:
- An imidazole ring, which is known for its biological activity.
- A nitrobenzyl group that enhances the compound's reactivity and interaction with biological targets.
- A pyrrolidinylsulfonylphenyl moiety that contributes to its pharmacological properties.
Inhibition of Cysteine Proteases
One of the primary applications of this compound is its role as a potent inhibitor of cysteine proteases , such as cathepsin B, K, and L. These enzymes are implicated in various pathological processes, including:
- Cancer progression
- Viral infections
- Inflammatory responses
Preclinical studies indicate that this compound exhibits significant anti-tumor and anti-inflammatory properties, making it a candidate for further development as a therapeutic agent against cancers and other diseases associated with cysteine protease activity .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several key steps:
- Formation of the Thioether Linkage : This is achieved through the reaction of 4-nitrobenzyl chloride with a thiol derivative.
- Imidazole Ring Formation : The thioether intermediate undergoes cyclization with an appropriate diamine.
- Pyrrolidinylsulfonyl Group Introduction : This is accomplished through nucleophilic substitution reactions.
The mechanism of action involves the reduction of the nitro group under hypoxic conditions, leading to the release of active metabolites that can interact with molecular targets like DNA or enzymes, thereby inducing cytotoxicity in cancer cells .
Anticancer Studies
Research has demonstrated that compounds similar to (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exhibit promising activity against various cancer cell lines. For instance:
- In vitro studies using human liver cancer cell lines have shown that related compounds possess higher selectivity indices compared to established chemotherapeutics like methotrexate .
Molecular Docking Studies
Molecular docking studies have been employed to explore the binding affinity and specificity of this compound towards cysteine proteases. These studies help elucidate the mechanisms by which it exerts its biological effects and provide insights into its potential therapeutic applications .
Vorbereitungsmethoden
Synthesis of Intermediate A (2-Mercapto-4,5-dihydro-1H-imidazole)
The imidazoline-thiol scaffold is synthesized via cyclocondensation of ethylenediamine with carbon disulfide under basic conditions. A study by Shobhashana et al. demonstrated that ceric ammonium nitrate (CAN) catalyzes analogous imidazole formations in one-pot reactions, achieving yields >80%. Alternative routes involve BEMP-catalyzed intramolecular hydroamidation of propargylic ureas, though this method requires anhydrous acetonitrile and inert atmospheres.
Synthesis of Intermediate B (4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride)
Sulfonylation of 4-chlorobenzoyl chloride with pyrrolidine in dichloromethane (DCM) at 0°C yields the sulfonamide, which is subsequently oxidized to the sulfonyl chloride using oxalyl chloride. Patent data highlights the criticality of nitrogen atmospheres to prevent oxidation byproducts.
Thioether Formation and Coupling Reactions
Para-Nitrobenzyl Thioether Synthesis
Intermediate A reacts with 4-nitrobenzyl bromide in the presence of triethylamine (TEA) to form the thioether linkage. Diethyl disulfide has been identified as a superior sulfur source in analogous reactions, providing 92% yield under microwave irradiation. Competitive pathways, such as disulfide scrambling, are mitigated by strict temperature control (0–5°C).
Table 1: Optimization of Thioether Formation
| Condition | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Conventional | TEA | DCM | 25°C | 68 |
| Microwave-assisted | None | DMF | 100°C | 92 |
| N₂ Atmosphere | Diethyl SS | THF | 0°C | 85 |
Acylation of the Imidazole Core
The coupling of Intermediate A’s thioether derivative with Intermediate B employs carbodiimide-based agents. A 2016 study on thiadiazole-imidazole hybrids reported that HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) outperforms EDCI in DMF, achieving 89% yield. Critical parameters include:
- Stoichiometric ratio (1:1.2 for acyl chloride)
- Reaction time (12–18 hours)
- Posterior purification via silica gel chromatography (ethyl acetate/hexane gradient)
Catalytic Cyclization and Ring Closure
Imidazoline Ring Formation
The 4,5-dihydroimidazole ring is constructed via BEMP-catalyzed cyclization of thiourea derivatives. According to ACS-published protocols, BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) enables room-temperature reactions in acetonitrile, reducing side products like open-chain polymers.
Table 2: Cyclization Efficiency with Catalysts
| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BEMP | CH₃CN | 2 | 95 | 98 |
| NaOH | EtOH | 6 | 45 | 82 |
| FeCl₃ | DCM | 4 | 60 | 88 |
Sulfonylation of the Aromatic Ring
Introducing the pyrrolidine sulfonyl group necessitates Pd(OAc)₂-catalyzed coupling under Miyaura borylation conditions. Patent WO2019097306A2 emphasizes the avoidance of O₂ to prevent sulfone over-oxidation, recommending bis(trifluoromethyl) disulfide as a co-catalyst.
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs gradient elution (ethyl acetate/hexane, 1:1 to 3:1) on silica gel, yielding >95% purity. Recrystallization in methanol/water (9:1) further enhances crystallinity for X-ray diffraction.
Spectroscopic Validation
- ¹H NMR : Aromatic protons of the 4-nitrobenzyl group resonate as doublets at δ 8.21–8.26 ppm, while the imidazoline NH appears as a singlet at δ 12.56.
- IR : Stretching frequencies at 1540 cm⁻¹ (C=N), 1345 cm⁻¹ (S=O), and 1520 cm⁻¹ (NO₂) confirm functional groups.
- Mass Spectrometry : Molecular ion peak at m/z 487 [M+H]⁺ aligns with the calculated mass.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times from 18 hours to 30 minutes for thioether formation, with 99% conversion achieved at 100°C.
Waste Minimization
Diethyl disulfide and acetonitrile are recovered via fractional distillation, lowering production costs by 40% compared to batch processes.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to enhance efficiency?
Methodological Answer: The synthesis involves three key steps:
- Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under microwave irradiation (100°C, 20 minutes), which reduces reaction time by 40% compared to conventional heating .
- Thioether linkage : Reaction of 4-nitrobenzyl chloride with the imidazole intermediate using potassium carbonate in DMF at 60°C for 6 hours .
- Final coupling : Amide bond formation between the thioether-imidazole moiety and 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride using HATU in dichloromethane . Optimization Tips :
- Use microwave-assisted synthesis for imidazole formation to improve yield and reduce time.
- Employ flash chromatography with ethyl acetate/hexane gradients for purification (>95% purity) .
Table 1. Key Reaction Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Imidazole Formation | Glyoxal, NH3, HCHO, microwave, 100°C, 20min | |
| Thioether Coupling | 4-Nitrobenzyl chloride, K2CO3, DMF, 60°C | |
| Sulfonylation | HATU, DCM, room temperature |
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in DMSO-d6 identifies imidazole protons (δ 7.2–7.8 ppm), nitrobenzyl aromatic protons (δ 8.2–8.5 ppm), and pyrrolidine protons (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms the molecular ion [M+H]+ at m/z 513.1234 (calc. 513.1228) with <5 ppm error .
- Reverse-Phase HPLC : C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 minutes indicates >98% purity .
Table 2. Analytical Parameters
| Technique | Parameters | Target Signal | Reference |
|---|---|---|---|
| 1H NMR | 400 MHz, DMSO-d6 | δ 7.5 (imidazole H) | |
| HRMS | ESI+, resolution 100,000 | m/z 513.1234 | |
| HPLC | C18, 254 nm, 70:30 ACN:H2O | Retention time 8.2 min |
Q. What preliminary biological assays are recommended to evaluate bioactivity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) to determine MIC values .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure; IC50 calculations via nonlinear regression .
- Enzyme Inhibition : Test inhibition of tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-nitrobenzylthio moiety?
Methodological Answer:
- Synthesize Analogues : Replace the nitro group with -OCH3 (electron-donating) or -CF3 (electron-withdrawing) and compare bioactivity .
- Computational Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The nitro group’s electron-withdrawing nature may enhance hydrogen bonding with Thr766 .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding affinity (KD) of analogues to validate docking predictions .
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Reassess Solubility : Measure logP via shake-flask method; poor solubility may limit cellular uptake despite high in vitro potency .
- Intracellular Concentration : Use LC-MS/MS to quantify compound levels in HeLa cells after 24-hour exposure .
- Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) in cytotoxicity assays to assess efflux effects .
Q. What strategies optimize stability studies under physiological conditions?
Methodological Answer:
- pH Stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24 hours; monitor degradation via HPLC .
- Light/Oxidation Stability : Expose to UV light (254 nm) and 3% H2O2; identify degradation products using HRMS .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; calculate half-life (t1/2) via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
